Molecular Weight Differentiation
L-[3-13C]rhamnose monohydrate has a molecular weight of 183.16 g/mol (molecular formula 13CC5H14O6) representing a mass shift of +1.00 Da relative to unlabeled L-rhamnose monohydrate (182.16 g/mol), which corresponds to a single 13C-for-12C substitution at the C-3 position . In contrast, uniformly labeled L-[UL-13C6]rhamnose monohydrate has a molecular weight of 188.12 g/mol (molecular formula 13C6H14O6), representing a +6.00 Da mass shift . This quantitative difference in mass shift enables distinct analytical strategies: the +1 Da shift of the C-3 labeled compound permits detection without excessive mass separation from the endogenous unlabeled pool in tracer studies, whereas the +6 Da shift of the uniformly labeled variant may place it outside the optimal detection window for certain MS/MS transitions but provides higher absolute sensitivity due to the cumulative isotopic enrichment across all six carbons.
| Evidence Dimension | Molecular weight and mass shift relative to unlabeled rhamnose |
|---|---|
| Target Compound Data | Molecular weight: 183.16 g/mol; Mass shift: +1.00 Da |
| Comparator Or Baseline | L-[UL-13C6]rhamnose monohydrate: 188.12 g/mol; Mass shift: +6.00 Da; Unlabeled L-rhamnose monohydrate: ~182.16 g/mol; Mass shift: 0 Da |
| Quantified Difference | MW difference vs. uniformly labeled: -4.96 g/mol; Mass shift difference: -5.00 Da |
| Conditions | Theoretical calculation based on molecular formula (13CC5H14O6 vs. 13C6H14O6 vs. C6H14O6) |
Why This Matters
For tracer studies requiring minimal perturbation of endogenous metabolic pools, the single-site +1 Da shift of L-[3-13C]rhamnose monohydrate offers a more physiologically relevant isotopic signature than the +6 Da shift of uniformly labeled rhamnose, while still enabling definitive MS quantification.
